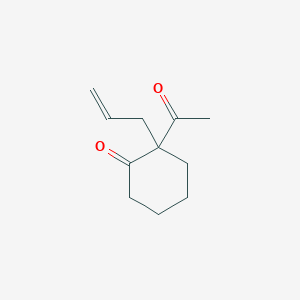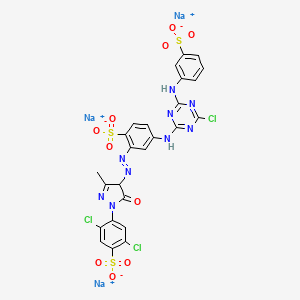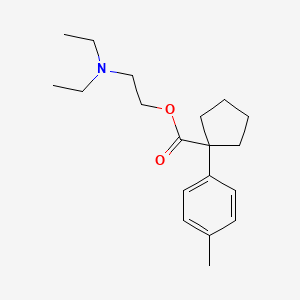![molecular formula C26H22N8 B14476741 (E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene) CAS No. 71452-19-2](/img/structure/B14476741.png)
(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-1,1’-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene) is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and hydrazinylidene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E,E)-1,1’-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Major Products
Scientific Research Applications
(E,E)-1,1’-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-phenylhydrazinylidene)ethane: Similar structure but lacks the additional phenyl groups.
Uniqueness
Properties
CAS No. |
71452-19-2 |
|---|---|
Molecular Formula |
C26H22N8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-N',2-N'-dianilino-1-N,2-N-bis(phenylimino)ethanediimidamide |
InChI |
InChI=1S/C26H22N8/c1-5-13-21(14-6-1)27-31-25(32-28-22-15-7-2-8-16-22)26(33-29-23-17-9-3-10-18-23)34-30-24-19-11-4-12-20-24/h1-20,27,29H |
InChI Key |
LWLDUMAKJJPWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


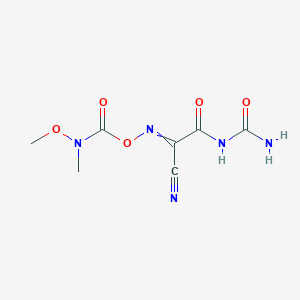
![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
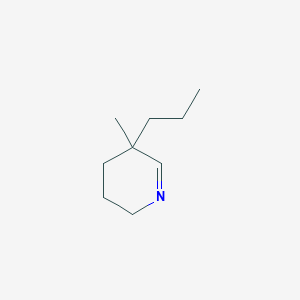

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)



